2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-16-11-9-15(10-12-16)17-19-20-18(22-17)23-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCHKHIMXKHOJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole typically involves the reaction of 4-methoxybenzohydrazide with cinnamaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of a dehydrating agent like phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the oxadiazole ring.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs bearing electron-withdrawing groups (e.g., nitro in Compound XV ). The latter show enhanced CNS activity, suggesting that electronic properties at C2 significantly modulate target engagement.
- Antibacterial activity in sulfone-containing analogs (e.g., EC50 = 0.17 µg/mL ) highlights the importance of sulfonyl groups for potency against bacterial pathogens, whereas sulfanyl groups (as in the target compound) may prioritize different interactions.
- Sulfanyl vs. Aryl/Propanone Substituents: The (E)-3-phenylprop-2-enyl sulfanyl chain in the target compound introduces steric bulk and conjugation, which may improve membrane permeability compared to simpler aryl or propanone substituents (e.g., anti-inflammatory compounds in ). The antitubercular activity of 61b (MIC = 4 µM )—structurally closest to the target compound but with a nitro-cyano-benzyl sulfanyl group—suggests that electron-deficient substituents at C5 enhance activity against Mycobacterium tuberculosis.
Pharmacological Diversity
- Anticancer Activity : Chlorophenyl and fluorophenyl analogs (Compounds 106 and 107 ) exhibit strong growth inhibition in cancer cell lines, but the target compound’s methoxyphenyl group may shift selectivity toward other cancer types.
- Antibacterial vs. Antifungal : Sulfone derivatives (e.g., ) excel in antibacterial contexts, while thioether-linked oxadiazoles (e.g., 5a ) show broader fungicidal activity, indicating substituent-dependent target specificity.
Toxicity and Side Effects
- Analogs with propanone substituents () exhibit low ulcerogenic activity, a critical advantage for anti-inflammatory drugs. The target compound’s sulfanyl-propenyl group may similarly reduce gastrointestinal toxicity compared to traditional NSAIDs.
Biological Activity
The compound 2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
This structure features a methoxyphenyl group and an enyl sulfanyl moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: MCF-7 Cell Line
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via caspase activation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, there is evidence suggesting that this compound possesses anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in models of induced arthritis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It can modulate pathways related to apoptosis in cancer cells.
- Reduction of Reactive Oxygen Species (ROS) : This may contribute to its anti-inflammatory effects by reducing oxidative stress.
Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted in animal models.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cyclization of thiosemicarbazides or through coupling reactions involving 1,3,4-oxadiazole precursors. Key steps include:
- Thiol-ene coupling : React 5-mercapto-1,3,4-oxadiazole derivatives with (E)-3-phenylprop-2-enyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purity optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or byproducts .
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazards:
Q. Q3. How can the molecular structure and conformation be validated experimentally?
Methodological Answer:
- X-ray crystallography : Resolve the L-shaped conformation observed in analogous oxadiazole derivatives (e.g., dihedral angles between aromatic rings ~71.46°) .
- Spectroscopic techniques : Compare experimental IR stretching frequencies (C=S at ~1250 cm⁻¹, C-O-C at ~1100 cm⁻¹) with DFT-calculated values .
Advanced Research Questions
Q. Q4. How does the compound’s electronic structure influence its potential as a scintillator material?
Methodological Answer:
- Orbital energy analysis : Calculate HOMO/LUMO gaps using DFT (e.g., B3LYP/6-31G* basis set). Analogous oxadiazoles (e.g., BPBD) exhibit HOMO ~6.2 eV and LUMO ~2.4 eV, enabling efficient photon emission .
- Experimental validation : Test radiation stability via gamma-ray exposure and measure fluorescence quantum yield using integrating sphere setups .
Q. Q5. What strategies resolve contradictions in reported biological activities (e.g., GSK3β inhibition vs. antiviral effects)?
Methodological Answer:
- Target specificity profiling : Perform kinase inhibition assays (GSK3β, CDK2) alongside antiviral screens (e.g., FCoV, HSV-1).
- Structural analogs : Compare with 5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione (DrugBank ID: DB07058), which shows GSK3β affinity (IC₅₀ ~0.5 µM) but no antiviral activity .
Q. Q6. How do noncovalent interactions (e.g., π-stacking, halogen bonding) affect crystallization behavior?
Methodological Answer:
- Crystallographic analysis : Identify intermolecular interactions using Hirshfeld surfaces. For example, C-H···O and π-π stacking (3.8 Å separation) stabilize the lattice in related oxadiazoles .
- Thermal stability : Conduct DSC/TGA to correlate melting points (e.g., 167–169°C in BPBD analogs) with packing efficiency .
Methodological Challenges and Solutions
Q. Q7. How can researchers address low solubility in aqueous media for in vitro assays?
Methodological Answer:
Q. Q8. What computational tools are suitable for predicting pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
